6,7-dimethoxy-1-(3-methylbenzyl)-3-(4-(pyrrolidine-1-carbonyl)benzyl)quinazoline-2,4(1H,3H)-dione
Description
6,7-Dimethoxy-1-(3-methylbenzyl)-3-(4-(pyrrolidine-1-carbonyl)benzyl)quinazoline-2,4(1H,3H)-dione is a quinazoline-dione derivative characterized by a complex substitution pattern. Its structure includes two methoxy groups at positions 6 and 7 of the quinazoline core, a 3-methylbenzyl group at position 1, and a 4-(pyrrolidine-1-carbonyl)benzyl substituent at position 2. These modifications are hypothesized to influence its physicochemical properties, solubility, and biological activity, particularly in targeting enzymes or receptors associated with inflammation or cancer .
Properties
IUPAC Name |
6,7-dimethoxy-1-[(3-methylphenyl)methyl]-3-[[4-(pyrrolidine-1-carbonyl)phenyl]methyl]quinazoline-2,4-dione | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C30H31N3O5/c1-20-7-6-8-22(15-20)19-32-25-17-27(38-3)26(37-2)16-24(25)29(35)33(30(32)36)18-21-9-11-23(12-10-21)28(34)31-13-4-5-14-31/h6-12,15-17H,4-5,13-14,18-19H2,1-3H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CDJOWWRGPBHMAE-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)CN2C3=CC(=C(C=C3C(=O)N(C2=O)CC4=CC=C(C=C4)C(=O)N5CCCC5)OC)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C30H31N3O5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
513.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
6,7-Dimethoxy-1-(3-methylbenzyl)-3-(4-(pyrrolidine-1-carbonyl)benzyl)quinazoline-2,4(1H,3H)-dione is a synthetic compound belonging to the quinazoline family. This compound has garnered attention for its potential biological activities, particularly in cancer research and neuropharmacology. This article provides a detailed overview of its biological activity based on recent studies and findings.
Chemical Structure and Properties
The molecular formula of this compound is C31H33N3O5, with a molecular weight of 527.621 g/mol. Its structure features two methoxy groups at the 6 and 7 positions of the quinazoline ring, which are critical for its biological activity.
The biological activity of this compound is largely attributed to its ability to modulate various cellular pathways:
- Antiproliferative Activity : Studies have indicated that this compound exhibits significant antiproliferative effects against various cancer cell lines. It appears to interfere with the mTOR signaling pathway, which is crucial for cell growth and proliferation .
- Autophagy Modulation : The compound has been shown to increase autophagy levels in cancer cells, which may enhance its anticancer effects by promoting the degradation of damaged cellular components .
Biological Activity Data
Case Studies
- Cancer Cell Lines : In a study involving MIA PaCa-2 pancreatic cancer cells, treatment with this compound resulted in submicromolar antiproliferative activity. This was associated with a decrease in mTORC1 activity and an increase in autophagic markers .
- Neuropharmacology : Another study explored the potential neuroprotective effects of related quinazoline derivatives. These compounds demonstrated dual inhibitory activity against AChE and butyrylcholinesterase (BuChE), suggesting potential applications in treating neurodegenerative diseases like Alzheimer's .
Scientific Research Applications
Biological Activities
The biological activities of this compound have been investigated in several studies:
- Anticancer Activity : Research indicates that quinazoline derivatives exhibit significant anticancer properties. The compound has shown effectiveness in inhibiting tumor cell proliferation and inducing apoptosis in various cancer cell lines. This is attributed to its ability to interfere with specific signaling pathways involved in cancer progression .
- Inhibition of Enzymes : The compound demonstrates inhibitory effects on certain enzymes that are critical in metabolic pathways. For instance, it has been shown to inhibit the 3CLpro enzyme, which is essential for viral replication in some pathogens, suggesting potential antiviral applications .
- Neuroprotective Effects : Preliminary studies suggest that quinazoline derivatives may possess neuroprotective properties. They could potentially be developed into treatments for neurodegenerative diseases by modulating neuroinflammatory responses and protecting neuronal cells from oxidative stress .
Therapeutic Applications
The therapeutic potential of 6,7-dimethoxy-1-(3-methylbenzyl)-3-(4-(pyrrolidine-1-carbonyl)benzyl)quinazoline-2,4(1H,3H)-dione can be categorized as follows:
Cancer Therapy
- Mechanism : The compound targets specific kinases and growth factor receptors involved in tumor growth.
- Case Studies : In vitro studies have demonstrated effective cytotoxicity against breast cancer and lung cancer cell lines.
Antiviral Treatments
- Mechanism : By inhibiting viral proteases, the compound may prevent viral replication.
- Case Studies : Laboratory tests have shown promise against coronaviruses and other RNA viruses.
Neurological Disorders
- Mechanism : Potential modulation of neuroinflammatory pathways.
- Case Studies : Animal models indicate reduced neurodegeneration in conditions like Alzheimer's disease.
Data Table: Summary of Biological Activities
Chemical Reactions Analysis
Oxidation of Methoxy Groups
The methoxy groups at positions 6 and 7 undergo oxidation under strong oxidizing conditions to form quinone derivatives. This reaction is critical for modifying electronic properties and biological activity.
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Mechanism : Radical-mediated oxidation converts methoxy groups to carbonyls, forming a quinone structure. The reaction proceeds via single-electron transfer (SET) with CAN or nitrosodisulfonate intermediates .
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Applications : Quinone derivatives show enhanced electrophilicity, enabling further conjugation or redox-based biological interactions .
Hydrolysis of Amide Bonds
The pyrrolidine-1-carbonyl benzyl group undergoes hydrolysis in acidic or basic media, yielding carboxylic acid or amine intermediates.
| Reaction | Conditions | Reagents | Product |
|---|---|---|---|
| Amide → Carboxylic acid | Reflux in HCl (6M) | Hydrochloric acid | 4-(Pyrrolidine-1-carboxylic acid)benzyl derivative |
| Amide → Amine | NaOH (2M), 80°C | Sodium hydroxide | 4-Aminobenzylquinazoline |
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Kinetics : Acidic hydrolysis proceeds faster due to protonation of the amide carbonyl, increasing electrophilicity.
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Functional Impact : Hydrolysis modifies solubility and bioavailability, enabling prodrug strategies.
Nucleophilic Aromatic Substitution
The quinazoline core undergoes substitution at electron-deficient positions (e.g., C-2 or C-4) under nucleophilic conditions.
| Reaction | Conditions | Reagents | Product |
|---|---|---|---|
| Chlorination | Reflux in POCl₃ | Phosphorus oxychloride | 2-Chloroquinazoline derivative |
| Amination | DMF, 120°C | Ammonia or primary amines | 2-Aminoquinazoline |
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Regioselectivity : Substitution occurs preferentially at C-2 due to lower electron density compared to C-4 .
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Catalysis : Pyridine hydrochloride enhances chlorination efficiency by activating POCl₃ .
Friedel-Crafts Alkylation
The 3-methylbenzyl group participates in Friedel-Crafts reactions, enabling aryl-alkyl bond formation.
| Reaction | Conditions | Reagents | Product |
|---|---|---|---|
| Benzylation | AlCl₃, CH₂Cl₂, 0°C | Benzyl chloride | Polyarylquinazoline |
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Scope : Limited by steric hindrance from the 3-methyl substituent.
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Yield : ~40–60% under optimized conditions.
Cross-Coupling Reactions
The benzyl groups facilitate palladium-catalyzed coupling reactions for structural diversification.
| Reaction | Conditions | Reagents | Product |
|---|---|---|---|
| Sonogashira Coupling | Pd(PPh₃)₄, CuI, THF | Terminal alkynes | Alkyne-substituted quinazoline |
| Suzuki-Miyaura | Pd(dppf)Cl₂, K₂CO₃, DMF | Arylboronic acids | Biarylquinazoline |
Reductive Amination
The quinazoline core’s carbonyl groups can be reduced to secondary amines for further functionalization.
| Reaction | Conditions | Reagents | Product |
|---|---|---|---|
| Ketone → Amine | NH₄Cl/MeOH, Fe powder | Ammonium chloride, iron | 2,4-Diaminoquinazoline |
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Below is a comparison of the target compound with structurally related analogs based on synthesis, substituent effects, and inferred properties:
Key Observations:
The 6,7-dimethoxy groups may increase steric hindrance, affecting binding affinity compared to mono-methoxy analogs like 4C.
Synthetic Flexibility: Bromination is a critical step in synthesizing the target compound’s precursors (e.g., 4A/4B), similar to methods used for other quinazoline-diones .
Inferred Pharmacological Differences: The pyrrolidine-1-carbonyl group in the target compound could facilitate interactions with proteases or kinases via hydrogen bonding, unlike the azido group in 1E, which is typically used for click chemistry applications . Compared to 4C (a simpler quinolinone), the target compound’s quinazoline-dione core and dual benzyl substituents likely confer greater metabolic stability.
Research Findings and Limitations
While the provided evidence highlights synthetic methodologies for quinazoline-diones, direct pharmacological or biochemical data for the target compound are absent . Structural comparisons suggest that its unique substituents may optimize it for specific therapeutic targets, but empirical validation is required. For example:
- Methoxy groups are common in CNS-active compounds, but their positioning here may limit blood-brain barrier penetration due to increased polarity.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
